6-(Azetidin-1-yl)pyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(azetidin-1-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c9-7-2-3-8(10-6-7)11-4-1-5-11/h2-3,6H,1,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJOZVHJEPMZQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401304922 | |
| Record name | 6-(1-Azetidinyl)-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401304922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1045335-18-9 | |
| Record name | 6-(1-Azetidinyl)-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1045335-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(1-Azetidinyl)-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401304922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-(Azetidin-1-yl)pyridin-3-amine: A Comprehensive Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Value of the Azetidinyl-Pyridine Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer a favorable balance of developability and potent biological activity is paramount. Among these, the 6-(azetidin-1-yl)pyridin-3-amine core has emerged as a privileged substructure. This technical guide provides a comprehensive review of its synthesis, physicochemical properties, reactivity, and its burgeoning role as a key building block in the development of next-generation therapeutics. The unique combination of the strained azetidine ring and the versatile pyridine moiety imparts desirable pharmacokinetic properties and provides a vector for diverse chemical modifications, making it a highly attractive starting point for drug discovery programs targeting a range of diseases.
The azetidine motif, a four-membered saturated heterocycle, is increasingly utilized in drug design to enhance properties such as metabolic stability, aqueous solubility, and binding affinity by introducing conformational rigidity.[1] The pyridine ring, a bioisostere of a phenyl group, offers hydrogen bonding capabilities and serves as a versatile scaffold for further functionalization. The strategic combination of these two entities in this compound creates a molecule with a unique three-dimensional shape and electronic distribution, predisposing it for interaction with various biological targets.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in drug discovery workflows, from initial library synthesis to lead optimization.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁N₃ | PubChem[2] |
| Molecular Weight | 149.19 g/mol | PubChem[2] |
| CAS Number | 1045335-18-9 | Reagentia[3] |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| XLogP3-AA (Predicted) | -0.4 | PubChem[2] |
| Hydrogen Bond Donor Count | 2 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
Synthesis of this compound: A Detailed Protocol
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol
This protocol is a well-established method for the synthesis of related aminopyridine derivatives and is expected to be high-yielding for the target compound.
Materials:
-
6-Chloropyridin-3-amine
-
Azetidine hydrochloride (or free base)
-
A suitable base (e.g., potassium carbonate, triethylamine, or diisopropylethylamine)
-
A high-boiling point polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,4-Dioxane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and purification (e.g., ethyl acetate, dichloromethane, hexanes)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-chloropyridin-3-amine (1.0 equivalent).
-
Addition of Reagents: Add the chosen solvent (e.g., DMF, approximately 5-10 mL per gram of the starting material). To this solution, add azetidine (or its hydrochloride salt, 1.1-1.5 equivalents) and the base (2.0-3.0 equivalents). The use of a slight excess of azetidine and a stronger base will favor the reaction's completion.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the solvent used. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid has precipitated, it may be the product or inorganic salts. Dilute the reaction mixture with water and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford the pure this compound.
Spectroscopic Characterization (Predicted)
As experimental spectroscopic data for this compound is not widely published, the following are predicted 1H and 13C NMR chemical shifts. These predictions are based on established principles of NMR spectroscopy and comparison with structurally similar compounds.
Predicted 1H NMR Spectrum
-
Azetidine Protons: The protons on the azetidine ring are expected to appear as multiplets. The two sets of methylene protons adjacent to the nitrogen will likely be in the range of 3.8-4.2 ppm (triplets, 4H). The methylene proton at the 3-position is expected to be a quintet around 2.2-2.5 ppm (2H).
-
Pyridine Protons: The aromatic protons on the pyridine ring will exhibit characteristic splitting patterns. The proton at the 2-position (ortho to the azetidine) is expected to be a doublet around 7.8-8.0 ppm. The proton at the 4-position (meta to the azetidine and ortho to the amine) will likely be a doublet of doublets around 7.0-7.2 ppm. The proton at the 5-position (ortho to the amine) will be a doublet around 6.5-6.7 ppm.
-
Amine Protons: The amine protons will appear as a broad singlet around 3.5-5.0 ppm, and its chemical shift will be dependent on the solvent and concentration.
Predicted 13C NMR Spectrum
-
Pyridine Carbons: The carbon atoms of the pyridine ring are expected to have chemical shifts in the aromatic region. The carbon bearing the azetidine group (C6) will likely be around 155-160 ppm. The carbon with the amino group (C3) is predicted to be in the range of 140-145 ppm. The other aromatic carbons (C2, C4, C5) will appear between 110-140 ppm.
-
Azetidine Carbons: The methylene carbons of the azetidine ring adjacent to the nitrogen are expected to be in the range of 50-55 ppm, while the other methylene carbon will be around 15-20 ppm.
Chemical Reactivity and Derivatization Potential
The this compound scaffold possesses two primary sites for chemical modification, making it a versatile building block for the construction of compound libraries.
Sources
Methodological & Application
Synthesis of 6-(Azetidin-1-yl)pyridin-3-amine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 6-(Azetidin-1-yl)pyridin-3-amine, a valuable building block in medicinal chemistry and drug discovery. The azetidine motif is of significant interest due to its ability to impart unique conformational constraints and improve physicochemical properties of drug candidates. This document outlines a reliable synthetic route, explains the underlying chemical principles, and provides the necessary data for the successful preparation and characterization of the target compound.
Introduction
This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules. The incorporation of the strained 4-membered azetidine ring can lead to enhanced binding affinity, improved metabolic stability, and altered solubility profiles of parent compounds. The synthesis of this intermediate typically involves a carbon-nitrogen bond-forming reaction between a suitably functionalized pyridine ring and azetidine. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for this transformation, offering high yields and broad functional group tolerance.[1] This protocol will focus on a Buchwald-Hartwig approach for the synthesis of this compound.
Reaction Scheme
The synthesis of this compound is achieved through the palladium-catalyzed cross-coupling of 6-chloropyridin-3-amine with azetidine.
Caption: Palladium-catalyzed synthesis of this compound.
Mechanistic Considerations: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic organic chemistry for the formation of carbon-nitrogen bonds. The catalytic cycle, broadly accepted, involves several key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (6-chloropyridin-3-amine), forming a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine (azetidine) coordinates to the Pd(II) center. The base then deprotonates the coordinated amine, forming an amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the product, this compound, and regenerating the active Pd(0) catalyst.
The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands, such as XPhos, are often employed to facilitate both the oxidative addition and the reductive elimination steps, leading to higher reaction rates and yields.
Experimental Protocol
This protocol is a representative procedure and may require optimization based on the specific laboratory conditions and reagent purity.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 6-Chloropyridin-3-amine | ≥98% | Commercially Available |
| Azetidine hydrochloride | ≥98% | Commercially Available |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Commercially Available |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | ≥98% | Commercially Available |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Prepared in-house | |
| Brine | Prepared in-house | |
| Anhydrous sodium sulfate (Na₂SO₄) | Commercially Available | |
| Schlenk flask or oven-dried round-bottom flask with a reflux condenser | ||
| Magnetic stirrer with heating capabilities | ||
| Inert atmosphere (Nitrogen or Argon) | ||
| Standard laboratory glassware | ||
| Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄) | ||
| Column chromatography setup (silica gel) | ||
| Rotary evaporator |
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloropyridin-3-amine (1.0 eq), azetidine hydrochloride (1.2 eq), and sodium tert-butoxide (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: To the flask, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq) and XPhos (0.08 eq).
-
Solvent Addition: Add anhydrous toluene via syringe. The final concentration of the 6-chloropyridin-3-amine should be approximately 0.1-0.2 M.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Isolation and Characterization: Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Characterization Data
| Technique | Expected Data |
| ¹H NMR | Characteristic peaks for the pyridyl and azetidinyl protons. Aromatic protons will appear in the downfield region, while the azetidine protons will be in the upfield region. |
| ¹³C NMR | Resonances corresponding to the carbon atoms of the pyridine and azetidine rings. |
| Mass Spec (MS) | A molecular ion peak corresponding to the molecular weight of the product (C₈H₁₁N₃, MW: 149.19 g/mol ). |
Note: Specific chemical shifts and coupling constants can be found in the literature for closely related structures and should be used as a reference for confirming the product's identity.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood.
-
Reagent Handling:
-
6-Chloropyridin-3-amine: This compound is a solid and should be handled with care to avoid inhalation of dust.
-
Azetidine hydrochloride: This compound is a solid and should be handled in a fume hood.
-
Sodium tert-butoxide: This is a strong base and is moisture-sensitive. Handle under an inert atmosphere.
-
Palladium Catalyst and Ligand: These reagents can be air-sensitive and should be handled under an inert atmosphere.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product formation | Inactive catalyst | Ensure the use of a fresh, high-quality palladium catalyst and ligand. Handle under strict inert atmosphere conditions. |
| Insufficiently anhydrous conditions | Use anhydrous solvents and dry glassware thoroughly. | |
| Inefficient base | Use a fresh, finely powdered, and dry base. | |
| Incomplete reaction | Insufficient reaction time or temperature | Increase the reaction time and/or temperature. Monitor the reaction closely by TLC. |
| Formation of side products | Decomposition of starting materials or product | Optimize the reaction temperature and time. Consider using a different ligand or solvent system. |
Conclusion
The Buchwald-Hartwig amination provides an efficient and reliable method for the synthesis of this compound. This protocol, along with the provided safety and troubleshooting information, serves as a comprehensive guide for researchers in the field of medicinal chemistry and drug discovery. Careful execution of the experimental procedure and thorough characterization of the final product are essential for obtaining high-purity material for subsequent applications.
References
-
Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Topics in Current Chemistry (Vol. 219). Springer. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046–2067. [Link]
Sources
1H NMR and 13C NMR characterization of 6-(Azetidin-1-yl)pyridin-3-amine
An Application Note for the Structural Elucidation of 6-(Azetidin-1-yl)pyridin-3-amine using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Introduction
In the landscape of modern drug discovery, nitrogen-containing heterocyclic scaffolds are of paramount importance due to their prevalence in biologically active molecules. Among these, the substituted pyridine core is a privileged structure. This compound represents a key synthetic intermediate, combining the electron-rich aminopyridine system with the strained, three-dimensional azetidine motif. The azetidine ring, in particular, is increasingly utilized by medicinal chemists as a bioisostere for larger or more lipophilic groups, often improving physicochemical properties like solubility and metabolic stability.
Accurate and unambiguous structural characterization is the bedrock of chemical research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the elucidation of molecular structures in solution. This application note provides a comprehensive guide to the ¹H and ¹³C NMR characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also a detailed rationale for spectral interpretation, ensuring both methodological rigor and a deep understanding of the underlying spectroscopic principles.
Molecular Structure and Atom Numbering
A prerequisite for any spectral assignment is a clear and consistent atom numbering system. The structure of this compound is shown below, with all unique carbon and proton positions labeled for unambiguous correlation with their respective NMR signals.
Caption: Molecular structure with atom numbering.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are based on established substituent effects on pyridine and azetidine rings and serve as a guide for spectral assignment.[1][2]
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H2 | 7.6 - 7.8 | Doublet (d) | J2,4 ≈ 2.5 Hz | Located ortho to the pyridine nitrogen, resulting in a downfield shift. Coupled only to H4 (meta-coupling). |
| H4 | 6.8 - 7.0 | Doublet of Doublets (dd) | J4,5 ≈ 8.5 Hz, J4,2 ≈ 2.5 Hz | Positioned between two electron-donating groups (-NH₂ and azetidinyl), leading to an upfield shift. Coupled to both H5 (ortho) and H2 (meta). |
| H5 | 6.3 - 6.5 | Doublet (d) | J5,4 ≈ 8.5 Hz | Located ortho to the strongly electron-donating azetidinyl group, causing a significant upfield shift. Coupled only to H4 (ortho). |
| NH₂ | 4.8 - 5.2 | Broad Singlet (br s) | - | Chemical shift is highly dependent on solvent, concentration, and temperature.[3][4] Signal will disappear upon D₂O exchange. |
| H2' / H4' | 3.8 - 4.0 | Triplet (t) | J ≈ 7.5 Hz | Protons alpha to the azetidine nitrogen are deshielded. Coupled to the four H3' protons. |
| H3' | 2.2 - 2.4 | Quintet (quin) | J ≈ 7.5 Hz | Protons beta to the azetidine nitrogen. Coupled to the four H2'/H4' protons. |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon | Predicted δ (ppm) | Rationale |
| C2 | 145 - 148 | Most deshielded aromatic carbon due to its proximity to the pyridine nitrogen. |
| C3 | 142 - 145 | Attached to the electron-donating amino group, but also influenced by the pyridine nitrogen. |
| C4 | 118 - 121 | Shielded by both the ortho-amino and para-azetidinyl groups. |
| C5 | 105 - 108 | Most shielded aromatic carbon due to the strong electron-donating effect of the adjacent azetidinyl group. |
| C6 | 155 - 158 | Ipso-carbon attached to the azetidinyl nitrogen, expected to be significantly downfield. |
| C2' / C4' | 50 - 53 | Carbon alpha to the azetidine nitrogen. |
| C3' | 16 - 19 | Carbon beta to the azetidine nitrogen, significantly shielded. |
Experimental Protocols
Scientific integrity requires robust and reproducible experimental methods. The following protocols are designed to yield high-quality NMR data for structural confirmation.
Workflow for NMR Characterization
Caption: Standard workflow for NMR sample preparation and analysis.
Protocol 1: Sample Preparation
The choice of solvent is critical. While Chloroform-d (CDCl₃) is common, Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended here. DMSO-d₆ is a hydrogen bond acceptor, which slows down the exchange rate of the N-H protons, resulting in sharper amine signals that are easier to identify and distinguish from the baseline.[5]
-
Weighing: Accurately weigh 5-15 mg of the solid this compound sample directly into a clean, dry vial.
-
Dissolution: Add approximately 0.6 mL of DMSO-d₆ (or another suitable deuterated solvent) to the vial.
-
Mixing: Gently vortex or sonicate the vial for 30-60 seconds to ensure the sample is fully dissolved.
-
Transfer: Using a clean glass pipette, transfer the solution into a standard 5 mm NMR tube.
-
Standard: Tetramethylsilane (TMS) is typically used as the internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[6] Most modern high-field spectrometers can, however, accurately reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).
Protocol 2: ¹H NMR Data Acquisition (400 MHz)
This protocol aims to obtain a high-resolution spectrum with good signal-to-noise and accurate integrals.
-
Instrument Setup: Insert the sample, lock onto the deuterium signal of the solvent, and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans (NS): 16
-
Relaxation Delay (D1): 5.0 seconds. Causality: A longer delay ensures full relaxation of all protons, especially aromatic ones, leading to accurate integration.
-
Acquisition Time (AQ): ~4 seconds.
-
Spectral Width (SW): 16 ppm (from -2 to 14 ppm).
-
-
Processing:
-
Apply an exponential window function with a line broadening (LB) of 0.3 Hz.
-
Perform Fourier transformation, automatic phase correction, and baseline correction.
-
Calibrate the spectrum by setting the residual DMSO-d₅ peak to 2.50 ppm.
-
Integrate all signals and normalize the integration values to a known number of protons (e.g., the 4 protons of the H2'/H4' signal).
-
Protocol 3: ¹³C NMR Data Acquisition (100 MHz)
Due to the low natural abundance of the ¹³C isotope (~1.1%), more scans are required to achieve an adequate signal-to-noise ratio.[2]
-
Instrument Setup: Use the same lock and shim settings from the ¹H experiment.
-
Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30). Causality: Proton decoupling collapses all C-H coupling, simplifying the spectrum to single lines for each unique carbon and increasing signal-to-noise via the Nuclear Overhauser Effect (NOE).
-
Number of Scans (NS): 1024 or more.
-
Relaxation Delay (D1): 2.0 seconds.
-
Spectral Width (SW): 240 ppm (from -10 to 230 ppm).
-
-
Processing:
-
Apply an exponential window function with a line broadening (LB) of 1-2 Hz.
-
Perform Fourier transformation, automatic phase correction, and baseline correction.
-
Calibrate the spectrum by setting the DMSO-d₆ septet to 39.52 ppm.
-
Data Interpretation and Structural Verification
-
Aromatic Region (¹H): The pyridine ring protons should appear as three distinct signals between 6.3 and 7.8 ppm. The splitting pattern—two doublets and one doublet of doublets—is characteristic of a 1,2,4-trisubstituted benzeneoid system and confirms the substitution pattern on the pyridine ring. The relative upfield and downfield positions of these signals are dictated by the electron-donating nature of the amino and azetidinyl substituents.
-
Aliphatic Region (¹H): The azetidine ring should present two signals: a triplet around 3.9 ppm and a quintet around 2.3 ppm. The 2:1 integration ratio (4H:2H) and the characteristic multiplicities are definitive proof of the azetidine moiety's integrity. The triplet arises from the H2'/H4' protons being coupled to the two H3' protons, while the quintet arises from the H3' protons being coupled to the four H2'/H4' protons.
-
Amine Proton (¹H): In DMSO-d₆, a broad singlet is expected around 5.0 ppm, integrating to two protons. To confirm its identity, a D₂O exchange experiment can be performed. Adding a drop of D₂O to the NMR tube and re-acquiring the spectrum will cause the -NH₂ signal to disappear as the protons are replaced by deuterium.
-
Carbon Spectrum (¹³C): The ¹³C NMR spectrum should show seven distinct signals: five in the aromatic region (>100 ppm) and two in the aliphatic region (<60 ppm), corresponding to the seven unique carbon environments in the molecule. The chemical shifts will confirm the electronic effects of the substituents, with C5 being the most shielded (upfield) and C6 being the most deshielded (downfield) among the substituted carbons. Optional DEPT-135/90 experiments can be used to definitively assign the CH and CH₂ groups of the azetidine ring and the CH groups of the pyridine ring.
Conclusion
The combination of ¹H and ¹³C NMR spectroscopy provides a robust and definitive method for the structural characterization of this compound. By following the detailed protocols and applying the principles of spectral interpretation outlined in this note, researchers can confidently verify the identity, purity, and structure of this important chemical entity. The characteristic splitting patterns in the ¹H spectrum and the distinct chemical shifts in both ¹H and ¹³C spectra serve as a unique fingerprint, ensuring the integrity of the material for subsequent use in research and development.
References
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PubChem. "3-Aminopyridine | C5H6N2 | CID 10009." Available at: [Link]
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University of Wisconsin-Madison, Department of Chemistry. "NMR Spectroscopy :: 1H NMR Chemical Shifts." Available at: [Link]
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Compound Interest. "A Guide to 13C NMR Chemical Shift Values." Available at: [Link]
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ResearchGate. "NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines." Available at: [Link]
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ResearchGate. "Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine." Available at: [Link]
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ChemRxiv. "A Single-Step Synthesis of Azetidine-3-Amines." Available at: [Link]
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PubMed. "Chemistry and pharmacological characterization of novel nitrogen analogues of AMOP-H-OH (Sazetidine-A, 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol) as α4β2-nicotinic acetylcholine receptor-selective partial agonists." Available at: [Link]
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MDPI. "Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers." Available at: [Link]
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Marcel Dekker, Inc. "1H NMR Spectra of Substituted Aminopyridines." Available at: [Link]
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PubMed Central. "Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”." Available at: [Link]
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Reddit. "Amine protons on NMR : r/OrganicChemistry." Available at: [Link]
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ResearchGate. "1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j)." Available at: [Link]
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MDPI. "Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates." Available at: [Link]
-
Advanced Journal of Chemistry. "Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity." Available at: [Link]
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JoVE. "Video: NMR Spectroscopy Of Amines." Available at: [Link]
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MDPI. "Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations." Available at: [Link]
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National Institute of Standards and Technology. "3-Aminopyridine - NIST WebBook." Available at: [Link]
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ACS Publications. "NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis." Available at: [Link]
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ACS Publications. "4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity." Available at: [Link]
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PubMed Central. "Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines." Available at: [Link]
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PubMed. "Synthesis of new riminophenazines with pyrimidine and pyrazine substitution at the 2-N position." Available at: [Link]
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ACD/Labs. "Exchangeable Protons in NMR—Friend or Foe?" Available at: [Link]
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PubMed Central. "Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling." Available at: [Link]
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Center for In Vivo Metabolism. "13C Chemical Shift Reference." Available at: [Link]
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MDPI. "13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions." Available at: [Link]
-
Assiut University. "Synthesis and spectral characterization of selective pyridine compounds as bioactive agents." Available at: [Link]
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Testbook. "The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is." Available at: [Link]
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Safeguarding the Integrity of 6-(Azetidin-1-yl)pyridin-3-amine: A Guide to Proper Storage and Handling
Abstract
This comprehensive guide provides detailed application notes and protocols for the proper storage and handling of 6-(Azetidin-1-yl)pyridin-3-amine, a key intermediate in pharmaceutical research and development. The protocols outlined herein are designed to ensure the long-term stability and purity of the compound, mitigating the risks of degradation and preserving its utility in sensitive synthetic applications. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.
Introduction: Understanding the Chemical Nature of this compound
This compound is a heterocyclic compound featuring a pyridine ring substituted with an amino group and an azetidine ring. This unique combination of functional groups dictates its chemical reactivity and, consequently, its storage requirements. The pyridine ring, a six-membered aromatic heterocycle, is generally stable but can be susceptible to oxidation and photodegradation. The azetidine ring, a four-membered saturated heterocycle, possesses significant ring strain, making it susceptible to nucleophilic attack and ring-opening reactions, particularly under acidic conditions.[1][2] The primary amine group on the pyridine ring is a site for potential oxidation and can also react with atmospheric carbon dioxide.[3]
Given these structural features, improper storage can lead to the degradation of this compound, resulting in the formation of impurities that can compromise experimental outcomes and the safety profile of downstream products. Therefore, adherence to strict storage protocols is paramount.
Potential Degradation Pathways
A thorough understanding of potential degradation pathways is crucial for developing effective storage strategies and analytical methods for stability monitoring. For this compound, several degradation routes can be postulated based on its structure:
-
Oxidation: The primary amine group and the pyridine ring nitrogen are susceptible to oxidation, which can be accelerated by exposure to air and light. This can lead to the formation of N-oxides and other oxidative degradation products.
-
Hydrolysis: The strained azetidine ring can undergo hydrolytic cleavage, especially in the presence of moisture and acidic or basic conditions, leading to ring-opened impurities.
-
Reaction with Carbon Dioxide: The basic amine functionalities can react with atmospheric carbon dioxide to form carbamates.[3]
-
Photodegradation: Aromatic amines and pyridine derivatives can be sensitive to light, leading to complex degradation pathways.
A visual representation of the key potential degradation points is provided below.
Caption: Key factors leading to the degradation of this compound.
Recommended Storage Conditions
Based on the chemical properties of the compound and general guidelines for storing heterocyclic amines, the following conditions are recommended to ensure the stability of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | Short-Term (≤ 1 month): 2-8°C (Refrigerated) | To minimize the rate of potential degradation reactions. |
| Long-Term (> 1 month): -20°C (Frozen) | Provides enhanced protection against thermal degradation for extended periods.[4] | |
| Atmosphere | Inert Gas (Argon or Nitrogen) | To prevent oxidation of the amine and pyridine moieties.[5][6] |
| Container | Amber Glass Vial with a Secure Cap | Protects from light-induced degradation and prevents moisture ingress.[7] |
| Moisture | Store in a desiccated environment | Amines can be hygroscopic; minimizing moisture prevents hydrolysis of the azetidine ring.[8] |
| Handling | Use in a well-ventilated area or fume hood | The compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[9] |
| Store locked up | As per safety data sheet recommendations due to its toxicity profile.[9] |
Protocols for Storage and Handling
Protocol for Receiving and Initial Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Inert Atmosphere: If the compound is not already packaged under an inert atmosphere, it is recommended to do so for long-term storage. This can be achieved by gently purging the vial with dry argon or nitrogen before sealing.
-
Labeling: Ensure the container is clearly labeled with the compound name, CAS number, date of receipt, and any specific handling precautions.
-
Initial Storage: For immediate use or short-term storage, place the sealed container in a refrigerator at 2-8°C. For long-term storage, place it in a freezer at -20°C.
Protocol for Aliquoting and Dispensing
To prevent contamination and degradation of the bulk material, it is advisable to prepare aliquots for routine use.
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture on the cold compound.
-
Inert Environment: Perform all manipulations under an inert atmosphere, for example, in a glove box or using a Schlenk line.
-
Dispensing: Use clean, dry spatulas and glassware. Quickly weigh the desired amount of the compound and transfer it to a pre-tared, amber glass vial.
-
Purging and Sealing: Purge the headspace of both the stock container and the new aliquot vial with an inert gas before securely sealing.
-
Storage: Return the stock container and the new aliquot to the appropriate storage conditions (refrigerated or frozen).
Caption: Recommended workflow for safely aliquoting the compound.
Protocol for Stability Assessment
To ensure the continued integrity of stored this compound, a periodic stability assessment is recommended. This can be achieved through a combination of long-term and accelerated stability studies, guided by ICH principles.[9][10]
Long-Term Stability Study
-
Objective: To evaluate the stability of the compound under recommended long-term storage conditions.
-
Conditions: -20°C ± 5°C.
-
Time Points: 0, 6, 12, 24, and 36 months.[9]
-
Procedure:
-
Prepare multiple aliquots of a single batch of the compound.
-
Store the aliquots at -20°C.
-
At each time point, remove one aliquot and allow it to equilibrate to room temperature.
-
Analyze the sample for purity and the presence of degradation products using a validated stability-indicating analytical method (see Section 5.3).
-
Accelerated Stability Study
-
Objective: To predict the long-term stability and to assess the impact of short-term excursions from the recommended storage conditions.[11]
-
Conditions: 25°C ± 2°C / 60% RH ± 5% RH and 40°C ± 2°C / 75% RH ± 5% RH.[10]
-
Time Points: 0, 1, 3, and 6 months.[9]
-
Procedure:
-
Prepare multiple aliquots of a single batch of the compound.
-
Place the aliquots in controlled environment stability chambers at the specified conditions.
-
At each time point, remove one aliquot from each condition.
-
Analyze the samples for purity and degradation products.
-
Analytical Method for Stability Assessment
A stability-indicating analytical method is one that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or other potential impurities.[8][12]
-
Recommended Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for monitoring the purity of this compound.[8]
-
Method Development Considerations:
-
Column: A reverse-phase C18 column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is likely to provide good separation of the parent compound from its potential degradation products.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (to be determined by UV-Vis spectroscopy).
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
-
Conclusion
The chemical stability of this compound is critical for its successful application in research and development. By adhering to the storage and handling protocols outlined in this guide, researchers can minimize degradation, ensure the purity of the compound, and maintain the integrity of their experimental results. The implementation of a systematic stability testing program is also highly recommended to monitor the quality of the material over its intended shelf life.
References
-
T,C&A LAB. (n.d.). Stability Testing: Ensuring the Longevity of Pharmaceutical Products. Retrieved from [Link]
- Lepaumier, H., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research.
- Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents. Technical Bulletin AL-134.
- Various Authors. (n.d.). Microbial Degradation of Pyridine and Pyridine Derivatives.
-
ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
- Tianming Pharmaceuticals. (2026).
- US EPA. (2025). Accelerated Storage Stability and Corrosion Characteristics Study Protocol.
- MIT. (n.d.). Handling air-sensitive reagents AL-134.
- MDPI. (2023).
- PubMed. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered.
- Fisher Scientific. (n.d.).
- Egyptian Drug Authority. (n.d.). Stability Study Protocol.
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- IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.
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- ACS Publications. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
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The Synthetic Versatility of 6-(Azetidin-1-yl)pyridin-3-amine: A Gateway to Novel Therapeutics
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Among the myriad of heterocyclic scaffolds, 6-(Azetidin-1-yl)pyridin-3-amine has emerged as a cornerstone in the synthesis of complex, biologically active molecules. This application note delves into the multifaceted applications of this compound, providing a comprehensive guide for researchers, scientists, and drug development professionals.
The structure of this compound is a masterful amalgamation of two key pharmacophoric elements: the aminopyridine core and the azetidine moiety. The aminopyridine portion serves as a versatile anchor for a wide range of synthetic transformations, while the azetidine ring, a four-membered saturated heterocycle, imparts a unique set of physicochemical properties. Azetidines are increasingly sought after in medicinal chemistry for their ability to confer conformational rigidity, improve metabolic stability, and enhance solubility, all of which are critical parameters in optimizing drug candidates.[1] The inherent ring strain and sp³-rich character of the azetidine moiety make it a highly attractive scaffold for designing molecules with improved pharmacokinetic profiles.[1]
Core Application: A Hinge-Binding Motif in Kinase Inhibitor Synthesis
A predominant application of this compound lies in its role as a foundational scaffold for the synthesis of protein kinase inhibitors.[2] The primary amine at the 3-position of the pyridine ring is strategically positioned to act as a hydrogen bond donor, enabling it to interact with the highly conserved hinge region of the ATP-binding site of various kinases. This interaction is a hallmark of many clinically approved kinase inhibitors and is crucial for potent and selective inhibition.[3][4]
The general synthetic strategy involves the derivatization of the 3-amino group through reactions such as acylation, arylation, or condensation with various electrophilic partners. This allows for the introduction of diverse chemical functionalities that can occupy other pockets of the ATP-binding site, thereby fine-tuning the inhibitor's potency and selectivity.
Figure 1: General synthetic pathways for the derivatization of this compound in the synthesis of kinase inhibitors.
The resulting derivatives have shown promise in targeting a range of kinases implicated in diseases such as cancer and neurodegenerative disorders. For instance, novel pyridin-3-amine derivatives have been designed and evaluated as multi-targeted protein kinase inhibitors for non-small cell lung cancer (NSCLC), targeting kinases like FGFR, RET, and EGFR.[5] Similarly, 6-amino pyridine derivatives have been developed as dual inhibitors of GSK-3β and CK-1δ for potential application in Alzheimer's disease.[6]
| Aminopyridine Scaffold | Target Kinase(s) | Therapeutic Area | Reference |
| Pyridin-3-amine derivatives | FGFR, RET, EGFR, DDR2, ALK | Non-Small Cell Lung Cancer | [5] |
| N-(1,3-thiazol-2-yl)pyridin-2-amines | KDR | Cancer | [7] |
| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one | MPS1, Aurora Kinases | Cancer | [4] |
| 6-amino pyridine heterocycles | GSK-3β, CK-1δ | Alzheimer's Disease | [6] |
Application in the Synthesis of Central Nervous System (CNS) Agents
Beyond its utility in oncology, the this compound scaffold is a valuable building block for the synthesis of CNS-active agents. The rigid conformation imparted by the azetidine ring can be advantageous for achieving high-affinity binding to specific receptor subtypes in the brain.
A notable example is the development of ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological and psychiatric disorders, including depression, Alzheimer's disease, and Parkinson's disease.[8] The synthesis of analogs of 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH), a potent and selective ligand for the α4β2-nAChR subtype, highlights the utility of the substituted aminopyridine core in this therapeutic area.[8] The synthetic route to such compounds often involves coupling reactions to introduce substituents at the 5-position of the pyridine ring, demonstrating the synthetic tractability of this scaffold.
Figure 2: A conceptual workflow for the synthesis of CNS-active agents from the this compound scaffold.
Emerging Applications in Antimicrobial and Anti-inflammatory Drug Discovery
The broad pharmacological potential of azetidine and pyridine derivatives suggests that this compound could be a valuable starting point for the development of novel antimicrobial and anti-inflammatory agents.[9] Compounds incorporating the azetidine moiety have demonstrated activity against multidrug-resistant Mycobacterium tuberculosis by interfering with the biosynthesis of the cell envelope.[10] Furthermore, various pyridine derivatives have shown significant in vitro antimicrobial activity against several microbial strains.[11][12] The pyridine scaffold is known to improve water solubility, a desirable property for many drug candidates.[12]
While specific examples utilizing this compound in these areas are still emerging, the established biological activities of its constituent parts provide a strong rationale for its exploration in these therapeutic domains.
Experimental Protocol: Synthesis of N-(6-(Azetidin-1-yl)pyridin-3-yl)acetamide - A Key Kinase Inhibitor Intermediate
This protocol details a representative acylation of this compound, a common step in the synthesis of more complex kinase inhibitors.
Objective: To synthesize N-(6-(Azetidin-1-yl)pyridin-3-yl)acetamide via the acylation of the primary amino group of this compound.
Materials:
-
This compound
-
Acetyl chloride or Acetic anhydride
-
Triethylamine (Et₃N) or Pyridine (as a base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Rationale: Anhydrous conditions are crucial to prevent the hydrolysis of the acylating agent. DCM is a good solvent for the starting material and is relatively unreactive.
-
-
Addition of Base: To the stirred solution, add triethylamine (1.2 eq).
-
Rationale: The base is necessary to neutralize the HCl that is generated as a byproduct of the reaction with acetyl chloride, driving the reaction to completion.
-
-
Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Rationale: The reaction is exothermic, and cooling helps to control the reaction rate and prevent side reactions. Slow, dropwise addition is important to maintain temperature control.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining acid) and brine.
-
Rationale: The aqueous washes remove the triethylamine hydrochloride salt and any unreacted acid, simplifying the purification process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(6-(Azetidin-1-yl)pyridin-3-yl)acetamide.
Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectra would show the appearance of a new acetyl methyl peak and a downfield shift of the amide NH proton in the ¹H NMR spectrum, along with a corresponding carbonyl peak in the ¹³C NMR spectrum.
Conclusion
This compound stands as a testament to the power of rational molecular design in modern organic synthesis and medicinal chemistry. Its unique combination of a reactive aminopyridine core and a structurally beneficial azetidine moiety provides a versatile platform for the creation of a diverse array of biologically active compounds. From potent and selective kinase inhibitors to novel CNS agents, the applications of this scaffold are both significant and expanding. The protocols and insights provided herein are intended to empower researchers to harness the full potential of this valuable building block in their quest for the next generation of therapeutics.
References
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- ResearchGate. Azetidines of pharmacological interest | Request PDF.
- ACS Publications. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly | Journal of Medicinal Chemistry.
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- Enamine. Azetidines.
- NIH. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC.
- PubMed Central. Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy) pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for Possible Use in Depression - PMC.
- Organic Chemistry Portal. Azetidine synthesis.
- NIH. Recent Advances of Pyridinone in Medicinal Chemistry - PMC.
- NIH. Oxidative allene amination for the synthesis of azetidin-3-ones - PubMed.
- ChemRxiv. A Single-Step Synthesis of Azetidine-3-Amines.
- PubMed. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase.
- MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- PubMed.
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- MDPI. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors.
- NIH. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC.
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Troubleshooting & Optimization
Technical Support Hub: Synthesis of 6-(Azetidin-1-yl)pyridin-3-amine
Welcome to the technical support center for the synthesis of 6-(Azetidin-1-yl)pyridin-3-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for optimizing this crucial synthesis. We will explore common challenges, offer troubleshooting solutions, and present an optimized protocol based on established chemical principles.
Introduction: Synthetic Strategy and Common Hurdles
This compound is a valuable building block in medicinal chemistry. Its synthesis typically involves two main strategies, each with its own set of challenges affecting yield and purity.
-
Route A: Nucleophilic Aromatic Substitution (SNAr) followed by Reduction. This common pathway involves the reaction of a 6-halopyridine containing a nitro group (e.g., 6-chloro-3-nitropyridine) with azetidine, followed by the reduction of the nitro group to the desired amine.[1]
-
Route B: Palladium-Catalyzed Cross-Coupling. The Buchwald-Hartwig amination provides a direct method to couple a 6-halopyridin-3-amine (e.g., 6-chloropyridin-3-amine) with azetidine.[2][3][4] This powerful reaction is known for its broad scope but requires careful optimization of the catalyst, ligand, and base.[2][4][5][6]
The primary challenges encountered in these syntheses are often low yields, the formation of impurities, and difficulties in purification. This guide will address these issues in a practical, question-and-answer format.
Troubleshooting Guide: Common Problems and Solutions
This section addresses specific issues you may encounter during the synthesis.
Issue 1: Low Yield in SNAr Reaction (Route A)
Question: I am reacting 6-chloro-3-nitropyridine with azetidine, but my yield of 6-(azetidin-1-yl)-3-nitropyridine is consistently below 50%. What are the potential causes and how can I improve it?
Potential Causes & Solutions:
-
Insufficient Reactivity of the Starting Material: While the nitro group activates the pyridine ring for SNAr, the reaction may still be sluggish.
-
Solution: Consider using the more reactive 6-bromo or 6-fluoro analogue of the starting material if available. The C-F and C-Br bonds are often more labile under SNAr conditions.
-
-
Inadequate Base: An appropriate base is crucial to neutralize the HCl or HBr formed during the reaction, which can protonate the azetidine and render it non-nucleophilic.
-
Solution: Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). An excess of azetidine can also serve as the base, but this can be costly. Inorganic bases like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent (e.g., DMF, DMSO) can also be effective.
-
-
Suboptimal Solvent and Temperature: The choice of solvent and reaction temperature significantly impacts reaction rates.
-
Solution: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction. If the reaction is slow at room temperature, gradually increase the temperature to 60-80 °C while monitoring for decomposition by TLC or LC-MS.
-
Issue 2: Incomplete Nitro Group Reduction (Route A)
Question: The SNAr step worked well, but I'm struggling with the reduction of 6-(azetidin-1-yl)-3-nitropyridine. I'm seeing a mix of starting material and product.
Potential Causes & Solutions:
-
Catalyst Inactivity: The palladium on carbon (Pd/C) catalyst may be old or poisoned.
-
Inefficient Hydrogen Source: The choice and amount of hydrogen source are critical.
-
Solution 1 (Transfer Hydrogenation): Use a significant excess of ammonium formate (3-5 equivalents).[7][8] Ensure the reaction is heated to reflux in a suitable solvent like methanol or ethanol to facilitate the decomposition of ammonium formate into hydrogen.[7][8]
-
Solution 2 (Hydrogen Gas): If using a hydrogen balloon or a Parr shaker, ensure the system is properly purged with hydrogen to remove all air. A pressure of 1-4 atm is typically sufficient.
-
-
Solvent Issues: The solvent must be able to dissolve the starting material and not interfere with the catalyst.
-
Solution: Methanol, ethanol, or ethyl acetate are standard solvents for this reduction. Ensure your starting material is fully dissolved, even if gentle heating is required.
-
Issue 3: Low Yield in Buchwald-Hartwig Amination (Route B)
Question: I am attempting the Buchwald-Hartwig amination of 6-chloropyridin-3-amine with azetidine, but the yield is poor, and I mostly recover my starting material.
Potential Causes & Solutions:
-
Incorrect Catalyst/Ligand Combination: The success of the Buchwald-Hartwig reaction is highly dependent on the choice of the palladium catalyst and phosphine ligand.[5][6] The ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Solution: For coupling with a small, cyclic secondary amine like azetidine, a biarylphosphine ligand is often required. Consider using ligands like RuPhos, XPhos, or tBuXPhos.[5] Pre-catalysts, such as tBuXPhos Pd G3, can also be highly effective as they are air-stable and generate the active Pd(0) species reliably.[9]
-
-
Inappropriate Base: The base plays a crucial role in the deprotonation of the amine and the catalytic cycle.
-
Solvent and Temperature: Anhydrous, deoxygenated conditions are critical for this reaction.
Issue 4: Formation of Byproducts and Purification Difficulties
Question: My reaction seems to work, but the final product is difficult to purify. I see multiple spots on TLC.
Potential Causes & Solutions:
-
Hydrodehalogenation: In palladium-catalyzed reactions, the starting aryl halide can be reduced to the corresponding dehalogenated compound.[9]
-
Solution: This side reaction can be minimized by ensuring an oxygen-free environment and using the correct stoichiometry of reagents.[9] Sometimes, lowering the reaction temperature can also help.
-
-
Dimerization/Oligomerization: The starting materials or product can sometimes self-react under the reaction conditions.
-
Solution: Ensure slow addition of reagents and maintain a homogeneous reaction mixture with efficient stirring.
-
-
Purification Strategy: The basic nature of the product can make silica gel chromatography challenging.
-
Solution:
-
Acid-Base Extraction: Perform an aqueous workup. Extract the product into an acidic aqueous layer (e.g., 1M HCl), wash the aqueous layer with an organic solvent (like ethyl acetate) to remove non-basic impurities, then basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the product back into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Chromatography: If chromatography is necessary, consider deactivating the silica gel with triethylamine (typically 1-2% in the eluent) to prevent streaking and improve separation. A gradient elution from ethyl acetate to ethyl acetate/methanol with a small amount of triethylamine is often effective.
-
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally better, SNAr or Buchwald-Hartwig?
A1: The "better" route depends on the availability and cost of starting materials, as well as the scale of the reaction.
-
The SNAr and reduction route is often preferred for large-scale synthesis due to the lower cost of reagents and the absence of expensive palladium catalysts and ligands.
-
The Buchwald-Hartwig amination offers a more direct route and may be more suitable for smaller-scale synthesis or when a wider range of analogues is being prepared, as it often has a broader substrate scope.[2][4]
Q2: How do I properly set up a Buchwald-Hartwig reaction to ensure it is anaerobic?
A2: Use standard Schlenk techniques or a glovebox.[10]
-
Add the solid reagents (aryl halide, base, catalyst, ligand) to a flame-dried Schlenk flask.
-
Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent and the liquid amine via syringe.
-
Heat the reaction under a positive pressure of the inert gas.
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods.
-
TLC: Use a mobile phase that gives good separation between the starting material and the product (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol). Visualize the spots using a UV lamp. The product, containing the pyridine and amine moieties, should be UV active.
-
LC-MS: This is the most definitive method. It will show the consumption of starting materials and the formation of the product, identified by its mass-to-charge ratio.
Optimized Experimental Protocols
Protocol 1: SNAr and Reduction Route
Step A: Synthesis of 6-(azetidin-1-yl)-3-nitropyridine
-
To a solution of 6-chloro-3-nitropyridine (1.0 eq) in dimethylformamide (DMF, ~0.5 M), add azetidine (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the mixture at 60 °C for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by column chromatography if necessary.
Step B: Synthesis of this compound
-
Dissolve the crude 6-(azetidin-1-yl)-3-nitropyridine (1.0 eq) in methanol (~0.2 M).
-
Carefully add 10% Palladium on Carbon (Pd/C) (10 mol%).
-
Heat the mixture to reflux (around 65 °C) for 2-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.[7]
-
Cool the reaction to room temperature and filter through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.[7][8]
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue using the acid-base extraction technique described in the troubleshooting section or by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination Route
-
To a flame-dried Schlenk flask, add 6-chloropyridin-3-amine (1.0 eq), sodium tert-butoxide (1.4 eq), RuPhos (0.02 eq), and RuPhos Pd G3 precatalyst (0.01 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add azetidine (1.2 eq) followed by degassed toluene (~0.4 M).
-
Heat the reaction mixture to 100 °C for 12-18 hours, or until LC-MS analysis indicates completion.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product as described previously.
Data and Workflow Visualization
Table 1: Comparison of Reaction Conditions for Buchwald-Hartwig Amination
| Parameter | Condition A (Standard) | Condition B (Optimized) | Rationale for Optimization |
| Catalyst | Pd₂(dba)₃ | RuPhos Pd G3 | G3 precatalyst is air-stable and provides a 1:1 Pd:Ligand ratio. |
| Ligand | BINAP | RuPhos | RuPhos is a bulky electron-rich ligand, often more effective for C-N coupling. |
| Base | K₃PO₄ | NaOtBu | NaOtBu is a stronger base, often leading to faster reaction rates.[10] |
| Solvent | Dioxane | Toluene | Toluene is often easier to dry and deoxygenate. |
| Temperature | 110 °C | 100 °C | Milder conditions may reduce byproduct formation. |
Diagram 1: General Troubleshooting Workflow
Caption: A flowchart for troubleshooting common synthesis issues.
References
-
Frontiers in Chemistry. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Available from: [Link]
-
National Institutes of Health. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Available from: [Link]
- Google Patents. (2000). WO2000063168A1 - Synthesis of azetidine derivatives.
-
ChemRxiv. (2020). A Single-Step Synthesis of Azetidine-3-Amines. Available from: [Link]
-
University of Birmingham. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Available from: [Link]
-
PubMed. (2020). A Single-Step Synthesis of Azetidine-3-amines. Available from: [Link]
-
MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Available from: [Link]
-
PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Available from: [Link]
-
National Institutes of Health. (n.d.). Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. Available from: [Link]
-
ResearchGate. (2018). Optimization of reaction conditions for palladium-catalyzed amination of morpholine with chlorobenzene. Available from: [Link]
-
ResearchGate. (2000). Synthesis and initial in vitro characterization of 6-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine, a high-affinity radioligand for central nicotinic acetylcholine receptors. Available from: [Link]
-
PubMed Central. (2013). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Available from: [Link]
-
Royal Society of Chemistry. (2015). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. Available from: [Link]
-
American Chemical Society. (2026). Confined Chiral Pd(II) Catalyst-Enabled Enantioselective Intramolecular Aminoalkylation of Alkenes. Available from: [Link]
-
PubMed Central. (2025). Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. Available from: [Link]
-
MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Available from: [Link]
-
ResearchGate. (2025). The synthesis and antimicrobial study of some azetidinone derivatives with the para-anisidine moiety. Available from: [Link]
-
Royal Society of Chemistry. (2019). Palladium-catalyzed interannular C–H amination of biaryl amines. Available from: [Link]
-
National Institutes of Health. (2021). Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines. Available from: [Link]
-
MDPI. (2022). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Available from: [Link]
-
IndiaMART. (n.d.). Pyridin-2-YL Azetidin-3-Amine, Grade Standard: Technical Grade. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available from: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
- 8. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Purification of 6-(Azetidin-1-yl)pyridin-3-amine
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-(Azetidin-1-yl)pyridin-3-amine. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and structured data tables to streamline your purification processes.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, providing explanations and actionable solutions.
Question: My final product has low purity after synthesis. What are the likely impurities and how can I remove them?
Answer: Low purity in the crude product is a common issue. The nature of the impurities largely depends on the synthetic route employed. However, some common impurities in the synthesis of related amino pyridine derivatives can include starting materials, reaction byproducts, and reagents.
A general strategy to improve purity involves a multi-step purification approach. A combination of acid-base extraction, followed by column chromatography, and finally recrystallization is often effective.
-
Acid-Base Extraction: This technique is particularly useful for separating basic compounds like this compound from neutral or acidic impurities. By dissolving the crude product in an organic solvent and washing with an acidic aqueous solution, the basic amine will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. Subsequent basification of the aqueous layer and extraction with an organic solvent will recover the purified amine.[1]
-
Column Chromatography: This is a powerful technique for separating compounds with different polarities. For this compound, silica gel is a common stationary phase. However, due to the basic nature of the compound, tailing on the column can be an issue.[2]
-
Recrystallization: This is an excellent final polishing step to achieve high purity. The choice of solvent is critical and may require some screening.
Question: I'm observing significant tailing of my compound during silica gel column chromatography. How can I improve the peak shape and separation?
Answer: Tailing is a frequent problem when purifying basic compounds like aminopyridines on standard silica gel.[2][3] This occurs due to strong interactions between the basic nitrogen atoms of your compound and the acidic silanol groups on the surface of the silica gel. This leads to poor separation and broad peaks.
To mitigate this, you can add a small amount of a basic modifier to your mobile phase (eluent).[2] Triethylamine (TEA) is a common choice. The TEA will compete with your compound for the acidic sites on the silica gel, leading to a more symmetrical peak shape.
Recommended Mobile Phase Modification:
| Mobile Phase Component | Recommended Concentration (v/v) | Purpose |
| Triethylamine (TEA) | 0.5 - 1% | Neutralizes acidic silanol groups on silica gel |
A typical eluent system for a compound of this polarity would be a gradient of ethyl acetate in hexanes or dichloromethane in methanol. The addition of 0.5-1% TEA to this mobile phase should significantly improve your chromatography.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of this compound.
Question: What are the most effective purification techniques for this compound?
Answer: The most effective purification strategy often involves a combination of techniques. The primary methods for purifying this compound and related compounds are:
-
Column Chromatography on Silica Gel: This is a versatile and widely used method for separating organic compounds.[2] As mentioned in the troubleshooting section, using a mobile phase containing a basic additive like triethylamine is crucial for good results with this basic compound.[2][4]
-
Recrystallization: This technique is ideal for obtaining highly pure crystalline material as a final step. Finding a suitable solvent system is key. A good starting point for solvent screening would be to test single solvents like ethyl acetate, isopropyl alcohol, or acetonitrile, and binary solvent systems like ethyl acetate/hexanes or dichloromethane/diethyl ether.[1]
-
Acid-Base Extraction: This is a useful initial cleanup step to remove non-basic impurities from the crude reaction mixture.[2]
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially on a smaller scale, preparative HPLC can be an excellent option.[5][6]
Question: What is a recommended starting point for a solvent system in column chromatography?
Answer: A good starting point for developing a solvent system for column chromatography is to first run a Thin Layer Chromatography (TLC) analysis. A typical starting eluent system for a compound with the polarity of this compound would be a mixture of a moderately polar solvent and a non-polar solvent.
Recommended Starting Solvent Systems for TLC Analysis:
| Solvent System | Ratio (v/v) |
| Ethyl Acetate / Hexanes | 1:1 to 3:1 |
| Dichloromethane / Methanol | 98:2 to 90:10 |
Remember to add 0.5-1% triethylamine to your chosen eluent to prevent tailing.[2] The ideal Rf value for column chromatography is typically between 0.2 and 0.4. Adjust the solvent ratio to achieve this target Rf on the TLC plate before proceeding with the column.
Question: How can I effectively remove residual solvents from my purified product?
Answer: After purification, it is essential to remove all residual solvents. The most common method is evaporation under reduced pressure using a rotary evaporator. For higher boiling point solvents like DMF or DMSO, which might be used in the synthesis, high-vacuum distillation or lyophilization (freeze-drying) may be necessary. To ensure complete removal of trace solvents, the solid product can be dried in a vacuum oven. Gentle heating can be applied, but it is crucial to first determine the melting point of your compound to avoid decomposition.
Experimental Protocols
Protocol 1: Purification by Column Chromatography with Basic Modifier
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen starting eluent (e.g., 95:4.5:0.5 Hexanes:Ethyl Acetate:Triethylamine).
-
Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve your crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, and then carefully load it onto the top of the packed column.
-
Elution: Begin eluting the column with the starting mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move your compound down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization Solvent Screening
-
Small-Scale Test: Place a small amount (10-20 mg) of your purified compound into several test tubes.
-
Solvent Addition: To each test tube, add a different solvent (e.g., ethyl acetate, isopropanol, acetonitrile, toluene) dropwise at room temperature until the solid dissolves.
-
Cooling and Observation: If the solid dissolves at room temperature, the solvent is likely too good. If it doesn't dissolve, gently heat the mixture until the solid dissolves. Then, allow the solution to cool slowly to room temperature, and if necessary, cool it further in an ice bath.
-
Crystal Formation: Observe for the formation of crystals. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Scaling Up: Once a suitable solvent or solvent system is identified, you can perform the recrystallization on a larger scale.
Visualizations
Caption: A typical multi-step purification workflow for this compound.
Caption: Troubleshooting peak tailing during chromatography of basic aminopyridines.
References
-
ResearchGate. How can I remove the pyridine from the sugar compound? Available from: [Link]
- Google Patents. KR101652750B1 - Purification method of pyridine and pyridine derivatives.
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? Available from: [Link]
-
PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Available from: [Link]
-
ResearchGate. Identification and Synthesis of Impurities Formed During Preparation of Azelnidipine. Available from: [Link]
-
RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available from: [Link]
- Google Patents. WO2000063168A1 - Synthesis of azetidine derivatives.
-
MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Available from: [Link]
-
PubChem. 6-(Azetidin-3-yl)pyridin-3-amine. Available from: [Link]
-
AA Blocks. {[6-(azepan-1-yl)pyridin-3-yl]methyl}(methyl)amine. Available from: [Link]
-
National Institutes of Health. 2-(1,3-Oxazolin-2-yl)pyridine and 2,6-bis(1,3-oxazolin-2-yl) pyridine. Available from: [Link]
-
ChemRxiv. Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. Available from: [Link]
-
PubMed Central. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Available from: [Link]
-
PubMed Central. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Available from: [Link]
-
SIELC. Separation of 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine on Newcrom R1 HPLC column. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biotage.com [biotage.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Separation of 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Troubleshooting byproducts in 6-(Azetidin-1-yl)pyridin-3-amine reactions
Welcome to the technical support center for the synthesis of 6-(Azetidin-1-yl)pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in this important synthetic transformation. This resource provides in-depth technical guidance, troubleshooting strategies, and detailed experimental protocols to ensure the successful and efficient synthesis of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent methods are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. Both routes typically start from 6-chloropyridin-3-amine and azetidine. The choice between these methods often depends on the desired scale, available resources, and tolerance of the substrate to the reaction conditions.
Q2: I am observing a significant amount of starting material (6-chloropyridin-3-amine) remaining after the reaction. What are the likely causes?
A2: Incomplete conversion can be due to several factors. For SNAr reactions, insufficient temperature or reaction time, an inappropriate base, or a non-polar solvent can hinder the reaction. For Buchwald-Hartwig amination, catalyst deactivation, an unsuitable ligand, or an inadequate base are common culprits.
Q3: My LC-MS analysis shows a peak with a mass corresponding to the loss of the chloro group and its replacement with hydrogen on my starting material. What is this impurity?
A3: This byproduct is 3-aminopyridine, resulting from a hydrodehalogenation side reaction. This can be particularly problematic in palladium-catalyzed reactions where a hydride source might be present.
Q4: I see a significant peak in my crude LC-MS with a mass of approximately 222 g/mol . What could this be?
A4: This mass likely corresponds to a dimer of your product or a related species. A common dimeric byproduct is 6,6'-(azetidine-1,3-diyl)bis(pyridin-3-amine), which can form under certain conditions. Another possibility is the dimerization of the starting material or product through various mechanisms.
Troubleshooting Guide: Byproduct Formation
Problem 1: Presence of a Byproduct with M+H+ ≈ 95 m/z
Q: My LC-MS analysis shows a significant peak with a mass-to-charge ratio (m/z) of approximately 95 in the positive ion mode. What is this impurity and how can I minimize it?
A: This peak corresponds to 3-aminopyridine, the product of hydrodehalogenation of the starting material, 6-chloropyridin-3-amine.
Root Cause Analysis:
Hydrodehalogenation is the replacement of a halogen atom with a hydrogen atom. In the context of your reaction, this can occur through several mechanisms:
-
In Palladium-Catalyzed Reactions: The primary culprit is often the formation of a palladium-hydride species (Pd-H). This can arise from the reaction of the palladium catalyst with trace amounts of water, alcohols, or even the amine itself. This Pd-H species can then participate in a reductive cycle, leading to the formation of 3-aminopyridine.
-
In SNAr Reactions: While less common, hydrodehalogenation can still occur, potentially promoted by certain bases or impurities in the reaction mixture that can act as hydride donors at elevated temperatures.
Diagnostic Workflow:
-
Confirm the Identity:
-
LC-MS: Compare the retention time of the unknown peak with a commercial standard of 3-aminopyridine.
-
Spiking Experiment: Add a small amount of 3-aminopyridine to your crude reaction mixture and re-analyze by LC-MS. If the peak of interest increases in intensity, it confirms the identity of the byproduct.
-
-
Analyze Reaction Conditions:
-
Palladium-Catalyzed Reactions: Scrutinize your setup for potential sources of hydride. Are your solvents and reagents strictly anhydrous? Is the amine of high purity?
-
SNAr Reactions: Evaluate the purity of your base and solvent.
-
Solutions and Optimization:
| Strategy | Rationale |
| Use Anhydrous Reagents and Solvents | Minimizes the formation of palladium-hydride species from water. |
| Degas Solvents | Removes dissolved oxygen, which can impact catalyst performance and promote side reactions. |
| Use High-Purity Amines and Bases | Impurities can act as hydride donors or interfere with the catalytic cycle. |
| Optimize Catalyst System (Buchwald-Hartwig) | Certain ligands are more prone to side reactions. Consider screening different phosphine ligands. |
| Control Reaction Temperature | Higher temperatures can sometimes favor hydrodehalogenation. |
Problem 2: Presence of a High Molecular Weight Byproduct (M+H+ ≈ 223 m/z)
Q: My LC-MS analysis reveals a significant byproduct with a mass-to-charge ratio (m/z) of approximately 223. What is the likely structure of this impurity, and how can I prevent its formation?
A: This peak is likely a dimeric species, with a probable structure of 6,6'-(azetidine-1,3-diyl)bis(pyridin-3-amine).
Root Cause Analysis:
This dimer can form through a secondary reaction where the product, this compound, acts as a nucleophile and reacts with another molecule of the starting material, 6-chloropyridin-3-amine. The secondary amine of the azetidine ring in the product can attack the electrophilic carbon of the chloropyridine. This is more likely to occur under forcing reaction conditions or when there is a high concentration of the product in the presence of unreacted starting material.
Diagnostic Workflow:
-
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass of the byproduct to confirm its elemental composition. The calculated exact mass for C13H15N5 ([M+H]+) is 223.1327.
-
Tandem Mass Spectrometry (MS/MS): Fragmenting the parent ion can provide structural information. Expect to see fragments corresponding to the aminopyridine moiety.
-
Reaction Monitoring: Analyze the reaction mixture at different time points by LC-MS. The concentration of this dimer would be expected to increase as the reaction progresses and the concentration of the desired product builds up.
Solutions and Optimization:
| Strategy | Rationale |
| Control Stoichiometry | Use a slight excess of azetidine (e.g., 1.1-1.2 equivalents) to ensure complete consumption of the 6-chloropyridin-3-amine, minimizing the opportunity for the product to react with the starting material. |
| Optimize Reaction Time | Avoid unnecessarily long reaction times, which can lead to the formation of secondary products. Monitor the reaction by TLC or LC-MS and quench it once the starting material is consumed. |
| Lower Reaction Temperature | If the reaction proceeds at a reasonable rate at a lower temperature, this can help to disfavor the higher activation energy pathway leading to the dimer. |
| Slow Addition of Starting Material | In some cases, slow addition of the 6-chloropyridin-3-amine to the reaction mixture containing azetidine can maintain a low concentration of the electrophile and disfavor dimerization. |
Problem 3: Presence of a Byproduct with M+H+ ≈ 110 m/z
Q: I am observing a byproduct with a mass-to-charge ratio of approximately 110 in my crude reaction mixture. What is this and how can I avoid it?
A: This peak corresponds to 6-hydroxypyridin-3-amine, which is formed by the hydrolysis of the starting material, 6-chloropyridin-3-amine.
Root Cause Analysis:
This byproduct arises from the reaction of 6-chloropyridin-3-amine with water or hydroxide ions present in the reaction mixture. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, and under basic conditions, hydroxide can act as a nucleophile, displacing the chloride.[1]
Diagnostic Workflow:
-
Confirm Identity:
-
LC-MS: Compare the retention time with a commercial standard of 6-hydroxypyridin-3-amine.
-
HRMS: The calculated exact mass for C5H6N2O ([M+H]+) is 111.0558.
-
-
Analyze Reaction Conditions:
-
Water Content: Check the water content of your solvents and reagents.
-
Base: Strong aqueous bases will significantly promote this side reaction.
-
Solutions and Optimization:
| Strategy | Rationale |
| Use Anhydrous Solvents and Reagents | This is the most critical factor in preventing hydrolysis. Ensure all solvents are properly dried and reagents are stored under inert atmosphere. |
| Choice of Base | Use a non-nucleophilic, anhydrous base such as potassium tert-butoxide, sodium hydride, or a hindered organic base like DBU or DIPEA for SNAr reactions. For Buchwald-Hartwig reactions, anhydrous bases like sodium tert-butoxide or potassium phosphate are preferred. |
| Inert Atmosphere | Running the reaction under an inert atmosphere (e.g., nitrogen or argon) will prevent atmospheric moisture from entering the reaction vessel. |
Experimental Protocols
Protocol 1: Synthesis of this compound via SNAr
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloropyridin-3-amine (1.0 eq), azetidine hydrochloride (1.2 eq), and a suitable solvent (e.g., DMSO, NMP, or DMA).
-
Add a non-nucleophilic base such as potassium carbonate (3.0 eq) or DIPEA (3.0 eq).
-
Heat the reaction mixture to 120-150 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination
-
To a dry Schlenk flask, add 6-chloropyridin-3-amine (1.0 eq), a palladium precatalyst (e.g., Pd2(dba)3, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).
-
Add a strong, non-nucleophilic base such as sodium tert-butoxide (1.5 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed toluene or dioxane as the solvent, followed by azetidine (1.2 eq).
-
Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Visualization of Reaction Pathways and Byproduct Formation
Main Reaction Pathways
Caption: Primary synthetic routes to this compound.
Common Byproduct Formation Pathways
Sources
Technical Support Center: Scale-Up Synthesis of 6-(Azetidin-1-yl)pyridin-3-amine
This guide provides a comprehensive, technically-grounded protocol and troubleshooting resource for the scale-up synthesis of 6-(Azetidin-1-yl)pyridin-3-amine, a critical building block for pharmaceutical research and development. The methodologies described herein are designed for robustness, scalability, and safety, drawing from established chemical principles and practical field experience.
Strategic Overview: The Two-Step Synthetic Pathway
The most reliable and scalable synthesis of this compound (3) proceeds via a two-step sequence. This pathway is favored in process chemistry due to its use of readily available starting materials, high-yielding transformations, and manageable purification procedures.
-
Nucleophilic Aromatic Substitution (SNAr): The synthesis begins with the reaction of an activated pyridine ring, 6-chloro-3-nitropyridine (1), with azetidine. The electron-withdrawing nitro group is essential as it activates the pyridine ring towards nucleophilic attack, specifically at the C-2 and C-6 positions.[1][2]
-
Nitro Group Reduction: The resulting intermediate, 6-(azetidin-1-yl)-3-nitropyridine (2), is then reduced to the target primary amine (3). Catalytic hydrogenation is the preferred method for this step on a larger scale due to its high efficiency and clean conversion, yielding water as the only byproduct.
The overall synthetic scheme is depicted below:
Sources
6-(Azetidin-1-yl)pyridin-3-amine solubility in common lab solvents
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with 6-(Azetidin-1-yl)pyridin-3-amine. Solubility is a critical physicochemical parameter that influences reaction kinetics, purification, formulation, and ultimately, the bioavailability and efficacy of a compound. As comprehensive, peer-reviewed quantitative solubility data for this specific molecule is not widely published, this guide provides a predictive solubility profile based on its chemical structure, a robust experimental protocol for determining solubility in your specific laboratory context, and a comprehensive troubleshooting guide to address common challenges.
Compound Identification and Properties
To ensure experimental accuracy, it is critical to confirm the identity and fundamental properties of the material in use.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | 3-Amino-6-(azetidin-1-yl)pyridine | [1] |
| CAS Number | 1045335-18-9 | [1] |
| Molecular Formula | C₈H₁₁N₃ | |
| Molecular Weight | 149.19 g/mol | |
| Appearance | Typically an off-white to yellow or brown solid | Inferred |
| Structure |
Note: The listed properties for the isomeric 6-(Azetidin-3-yl)pyridin-3-amine (CAS 129918769-7) are provided by PubChem and are used here as a close structural analog for predictive purposes.[2]
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of this compound?
Based on its molecular structure, we can predict its general solubility behavior. The molecule possesses both polar and non-polar features:
-
Polar Characteristics: The primary amine (-NH₂) group and the nitrogen atoms within the pyridine and azetidine rings are capable of hydrogen bonding. These features enhance solubility in polar protic solvents (like water and alcohols) and polar aprotic solvents (like DMSO).
-
Non-Polar Characteristics: The pyridine ring and the hydrocarbon backbone of the azetidine ring contribute to its non-polar character, suggesting some solubility in organic solvents.
-
Basicity: The amine group and the pyridine nitrogen are basic. This means the compound's solubility in aqueous solutions will be highly pH-dependent. It will be significantly more soluble in acidic aqueous solutions due to the formation of a more polar protonated salt.
Q2: What are the recommended starting solvents for preparing a stock solution?
For creating concentrated stock solutions, Dimethyl Sulfoxide (DMSO) is the primary recommendation. It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules. Ethanol or Methanol are also excellent starting points, particularly if DMSO is incompatible with a downstream biological assay.
Q3: My compound precipitated when I diluted my DMSO stock solution into an aqueous buffer (e.g., PBS). What's happening and what should I do?
This is a common phenomenon known as "antisolvent precipitation." The compound is soluble in the concentrated organic stock but crashes out when the solution becomes predominantly aqueous.
Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward solution is to reduce the target concentration in your aqueous medium. The compound may simply not be soluble at the desired level.
-
Increase Cosolvent Percentage: If your experimental design permits, increase the final percentage of DMSO or ethanol in the aqueous solution. Be cautious, as solvents can affect cellular health or assay performance, typically above 1% v/v.
-
pH Adjustment: Since this is a basic compound, its aqueous solubility can be dramatically increased by lowering the pH. Prepare your aqueous buffer at a lower pH (e.g., pH 4-5) to protonate the molecule, which should enhance solubility.
-
Use of Surfactants: For certain applications, adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help maintain the compound's solubility in aqueous media.
Q4: Can I dissolve the compound directly in water or PBS?
Direct dissolution in neutral aqueous buffers is likely to be challenging and may result in low solubility. It is standard practice to first create a concentrated stock solution in an organic solvent like DMSO and then perform a serial dilution into the aqueous medium.
Q5: What safety precautions should I take when handling this compound?
Mandatory Safety Precautions:
-
Handle the compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile is a common choice).
-
Avoid generating dust.
-
Wash hands thoroughly after handling.
Predictive Solubility Profile
The following table provides an estimated solubility profile based on chemical principles. This is not experimental data. It is intended to guide solvent selection for your own experimental validation.
| Solvent | Solvent Type | Predicted Solubility | Rationale / Causality |
| Water (pH 7) | Polar Protic | Low to Sparingly Soluble | The molecule has hydrogen bond donors/acceptors but the non-polar regions may limit solubility at neutral pH. |
| Aqueous HCl (e.g., 0.1 M) | Acidic Aqueous | High | The basic nitrogen atoms will be protonated, forming a highly polar and soluble salt. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent solvent for a wide range of organic compounds, capable of strong dipole-dipole interactions. |
| Ethanol / Methanol | Polar Protic | Soluble to Highly Soluble | Alcohols can hydrogen bond with the solute and solvate the hydrocarbon portions. |
| Acetonitrile (ACN) | Polar Aprotic | Sparingly to Moderately Soluble | Less polar than DMSO or alcohols, may be a weaker solvent for this compound. |
| Dichloromethane (DCM) | Non-Polar | Sparingly Soluble | The compound's polarity will likely limit its solubility in non-polar solvents. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderately Soluble | A good intermediate polarity solvent. |
| Hexanes / Heptane | Non-Polar | Insoluble | The compound is too polar to dissolve in aliphatic hydrocarbons. |
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol outlines the gold-standard shake-flask method for determining the thermodynamic equilibrium solubility of a compound.[7][8][9][10]
Objective: To determine the saturation concentration of this compound in a chosen solvent at a specific temperature.
Materials & Equipment:
-
This compound (high purity solid)
-
Selected solvents (analytical grade or higher)
-
Analytical balance (4-decimal place)
-
Glass vials (e.g., 4 mL) with screw caps and PTFE septa
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, ensure compatibility with solvent)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Methodology:
-
Preparation:
-
Add an excess amount of solid this compound to a pre-weighed glass vial. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.[10] A starting point of ~5-10 mg in 2 mL of solvent is typical.
-
Accurately add a known volume of the selected solvent to the vial.
-
Cap the vial tightly.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation.
-
Equilibrate for at least 24 hours. For some compounds, 48-72 hours may be necessary to reach true thermodynamic equilibrium. It is best practice to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration is no longer changing.[10]
-
-
Sample Processing:
-
After equilibration, allow the vials to sit undisturbed for at least 1 hour to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove all undissolved solids. Alternative: Centrifuge the sample at high speed and carefully sample the supernatant.
-
-
Quantification:
-
Prepare a calibration curve using known concentrations of this compound in the same solvent.
-
Dilute the filtered sample as necessary to fall within the linear range of the calibration curve.
-
Analyze the standards and the sample using a suitable analytical method (e.g., HPLC-UV).
-
Calculate the concentration of the saturated solution (in mg/mL or M) using the calibration curve.
-
Visualizations
Workflow for Solubility Determination
Caption: Experimental workflow for the shake-flask solubility determination method.
Factors Influencing Solubility
Caption: Key solute and solvent properties governing compound solubility.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or Non-Reproducible Results | 1. Equilibrium not reached. 2. Temperature fluctuations. 3. Degradation of the compound. | 1. Increase the equilibration time. Confirm equilibrium by sampling at multiple time points (e.g., 24, 48, 72 hours).[10] 2. Use a temperature-controlled shaker/incubator. 3. Analyze a sample for purity post-equilibration (e.g., by HPLC) to check for degradation products. |
| Very Low Measured Solubility | 1. Compound is genuinely poorly soluble. 2. Adsorption to filter or vial surfaces. 3. Analytical method not sensitive enough. | 1. Re-evaluate solvent choice. For aqueous solutions, test solubility at different pH values. 2. Use low-binding plates/vials. Saturate the syringe filter by discarding the initial filtrate volume before collecting the analytical sample. 3. Switch to a more sensitive analytical technique (e.g., from HPLC-UV to LC-MS). |
| Compound Appears to "Oil Out" Instead of Dissolving or Precipitating | The compound may be melting in the solvent or forming a liquid phase rather than a true solution. | This indicates poor solvation. A different solvent system is required. If this occurs during dilution of a stock, it suggests the compound has extremely low solubility in the antisolvent. |
| Supersaturated Solution Formed | Can occur if the sample is heated to aid dissolution and then cooled.[11] | To measure thermodynamic solubility, allow the supersaturated solution to equilibrate back to saturation. Seeding the solution with a few crystals of the solid compound can accelerate this process.[11] |
References
-
Costil, R., et al. (2021). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules, 26(23), 7129. Available from: [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
-
PubChem. (n.d.). 6-(Azetidin-3-yl)pyridin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Acetylpyridine. Retrieved from [Link]
-
Liu, J., et al. (2010). Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy) pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for Possible Use in Depression. Journal of Medicinal Chemistry, 53(19), 6973–6985. Available from: [Link]
-
Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]
-
Avdeef, A. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 8(1), E17. Available from: [Link]
-
He, Y., et al. (2013). Solubility-driven optimization of (pyridin-3-yl) benzoxazinyl-oxazolidinones leading to a promising antibacterial agent. Journal of Medicinal Chemistry, 56(6), 2537-2553. Available from: [Link]
-
PubChem. (n.d.). 3-[Amino(pyridin-3-yl)methyl]azetidin-3-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
MOLBASE. (n.d.). 6-(3,3-difluoroazetidin-1-yl)pyridin-3-amine. Retrieved from [Link]
-
IndiaMART. (n.d.). Pyridin-2-YL Azetidin-3-Amine, Grade Standard: Technical Grade. Retrieved from [Link]
-
Li, M., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules, 27(14), 4584. Available from: [Link]
-
Reagentia. (n.d.). 3-AMINO-6-(AZETIDIN-1-YL)PYRIDINE. Retrieved from [Link]
Sources
- 1. reagentia.eu [reagentia.eu]
- 2. 6-(Azetidin-3-yl)pyridin-3-amine | C8H11N3 | CID 129918769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. enamine.net [enamine.net]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. bioassaysys.com [bioassaysys.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Technical Guide to 6-(Azetidin-1-yl)pyridin-3-amine and its Isomeric Landscape in Kinase Inhibition
Executive Summary
The aminopyridine scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure in the design of targeted therapeutics, particularly protein kinase inhibitors.[1] This guide provides an in-depth comparison of 6-(Azetidin-1-yl)pyridin-3-amine with key structural and positional isomers. We will dissect the nuanced ways in which isomeric changes—from the positioning of the core amino group to the nature of the 6-position substituent—profoundly influence physicochemical properties, pharmacological activity, and metabolic stability. By focusing on the Discoidin Domain Receptor 1 (DDR1) kinase as a representative target, this document synthesizes data from multiple sources to offer a cohesive analysis of structure-activity relationships (SAR). Detailed, field-tested protocols for comparative experimental validation are provided to empower researchers in their own drug discovery efforts.
Introduction: The Strategic Value of the Aminopyridine Core
The pyridine ring is a bioisostere of the benzene ring, offering improved pharmacokinetic properties, enhanced stability, and the ability to form crucial hydrogen bonds with biological targets.[2] The addition of an amino group transforms the scaffold into a versatile "hinge-binder," capable of forming key hydrogen bond interactions with the backbone of the kinase hinge region—a common feature in ATP-competitive inhibitors. The specific placement of this amino group and the nature of other substituents dictate the molecule's overall profile.
This guide focuses on this compound, a compound of interest due to its incorporation of a strained, sp³-rich azetidine ring. The azetidine motif is increasingly valued in drug design for its ability to confer improved solubility, metabolic stability, and rigid conformational control, which can lead to enhanced potency and selectivity.[3] To understand its unique advantages, we will compare it against three classes of isomers:
-
Positional Isomers: 2-Aminopyridine and 4-Aminopyridine, to evaluate the impact of the hinge-binding nitrogen's location.
-
Core Isomer: 3-Aminopyridine, the unsubstituted parent scaffold.
-
Structural Isomer: 6-(Pyrrolidin-1-yl)pyridin-3-amine, to compare the four-membered azetidine ring with its five-membered pyrrolidine counterpart.
Part 1: Physicochemical and Pharmacokinetic Profile Comparison
A compound's journey to becoming a viable drug candidate begins with its fundamental physicochemical properties. These parameters govern solubility, permeability, and metabolic fate, collectively defining its pharmacokinetic profile. The choice of isomer has dramatic consequences for these properties.
Causality Behind the Physicochemical Differences
The observed differences in pKa and LogP are not arbitrary; they are a direct result of the electronic interplay within the pyridine ring.
-
Basicity (pKa): The pKa of the pyridine ring nitrogen is a critical parameter, influencing both solubility and the strength of the hinge-binding interaction. 4-Aminopyridine is the most basic isomer due to the powerful electron-donating resonance effect of the amino group at the para-position, which significantly increases electron density on the ring nitrogen.[4] Conversely, in 3-aminopyridine, this resonance effect cannot delocalize onto the ring nitrogen, resulting in the lowest basicity.[4] this compound has a slightly higher pKa than the parent 3-aminopyridine due to the electron-donating nature of the alkylamino substituent at the 6-position.
-
Lipophilicity (LogP): LogP, the measure of a compound's lipophilicity, is crucial for cell permeability and off-target effects. The unsubstituted aminopyridines are quite polar. The addition of the cyclic amine substituents at the 6-position, as in our lead compound and its pyrrolidine analog, increases lipophilicity. The calculated XLogP3 value for this compound is -0.4, indicating a favorable balance for aqueous solubility and membrane permeability.
Data Summary: Physicochemical Properties
| Property | This compound | 6-(Pyrrolidin-1-yl)pyridin-3-amine | 2-Aminopyridine | 3-Aminopyridine | 4-Aminopyridine |
| Molecular Weight ( g/mol ) | 149.19 | 163.22 | 94.11 | 94.11 | 94.11 |
| pKa (Conjugate Acid) | ~6.5 (Estimated) | ~6.6 (Estimated) | 6.86[4] | 6.0[4] | 9.17[4] |
| XLogP3 | -0.4 | 0.1 (Estimated) | 0.5[5] | 0.1[6] | -0.03 (Estimated) |
| Hydrogen Bond Donors | 1 | 1 | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 3 | 3 | 2 | 2 | 2 |
| Topological Polar Surface Area (Ų) | 50.9 | 41.6 (Estimated) | 38.9 | 38.9 | 38.9 |
Data for the lead compound are from PubChem[3]. Data for isomers are from cited sources or estimated based on similar structures.
Metabolic Stability: The Azetidine Advantage
Metabolic stability is a critical determinant of a drug's half-life and overall exposure. A key rationale for incorporating an azetidine ring is to enhance metabolic stability compared to larger or more flexible alkylamino groups.[3] Saturated heterocycles like pyrrolidine and piperidine are often susceptible to CYP450-mediated oxidation at the carbons alpha to the nitrogen atom. The strained nature and conformational rigidity of the azetidine ring can render these positions less accessible to metabolic enzymes, thereby reducing the rate of clearance.
While direct comparative data for this specific set of isomers is not published, structure-activity relationship studies on similar heterocyclic series consistently show that azetidine-substituted compounds exhibit improved stability in human liver microsomes compared to their pyrrolidine counterparts.[7]
Part 2: Pharmacological Profile: A Focus on DDR1 Kinase Inhibition
Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that is activated by collagen and has emerged as a promising therapeutic target in oncology and fibrosis.[8][9] Its dysregulation is implicated in tumor progression, invasion, and metastasis.[10][11] The aminopyridine scaffold is a validated starting point for potent DDR1 inhibitors.[8][12]
Structure-Activity Relationship (SAR) at the Kinase Active Site
The potency of an aminopyridine inhibitor is primarily driven by two interactions:
-
Hinge Binding: The amino group and the pyridine ring nitrogen form one or two hydrogen bonds with the kinase hinge region (typically with the backbone amide and carbonyl of a key residue like methionine or cysteine). The 3-amino substitution pattern is common in potent kinase inhibitors.
-
Hydrophobic Pocket Interaction: The substituent at the 6-position extends into a hydrophobic region of the active site. The size, shape, and nature of this group are critical for achieving high potency and selectivity.
The azetidine ring in this compound offers a distinct advantage here. Its rigid, three-dimensional structure can orient other parts of the molecule optimally within the binding pocket, a benefit not afforded by the more flexible, unsubstituted isomers. Compared to the larger pyrrolidine ring, the compact azetidine may achieve a better fit in specific sub-pockets, potentially leading to higher potency. The simple aminopyridine isomers, lacking a substituent at the 6-position, are expected to be significantly less potent as they cannot engage this critical hydrophobic pocket.
While a head-to-head IC₅₀ comparison is not available in the literature, based on published SAR for various kinase inhibitors, we can predict the following rank order of potency against DDR1:
This compound > 6-(Pyrrolidin-1-yl)pyridin-3-amine >> 3-Aminopyridine > 2- & 4-Aminopyridine
This prediction is based on the established importance of the 6-position substituent for kinase activity and the potential benefits of the azetidine ring's rigidity.[13]
Part 3: Experimental Protocols for Comparative Analysis
To empirically validate the predicted differences, rigorous and standardized assays are essential. The following protocols are designed to be self-validating systems, incorporating necessary controls to ensure data integrity.
Experimental Workflow Overview
Caption: High-level workflow for comparative compound evaluation.
Protocol 1: In Vitro DDR1 Kinase Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against recombinant human DDR1 kinase.
Principle: This is a biochemical assay that measures the phosphorylation of a substrate peptide by the DDR1 kinase. The amount of phosphorylation is quantified using a luminescence-based system where the amount of ATP remaining after the kinase reaction is measured. A decrease in signal indicates kinase activity, while a high signal indicates inhibition.
Materials:
-
Recombinant Human DDR1 Kinase (catalytic domain)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution (at a concentration equal to the Km for DDR1)
-
Poly-Glu,Tyr (4:1) substrate
-
Test Compounds (serial dilutions in DMSO)
-
Positive Control Inhibitor (e.g., a known DDR1 inhibitor)[14]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes and a microplate reader capable of luminescence detection.
Procedure:
-
Compound Plating: Prepare a 10-point serial dilution of each test compound in DMSO, starting at 10 mM. Dispense a small volume (e.g., 50 nL) of each dilution into the assay plate. Include wells with DMSO only (negative control, 0% inhibition) and a saturating concentration of the positive control inhibitor (positive control, 100% inhibition).
-
Enzyme Addition: Dilute the DDR1 enzyme to the desired working concentration in kinase buffer. Add the enzyme solution to all wells except for the "no enzyme" blanks.
-
Initiation of Reaction: Prepare a solution of ATP and substrate in kinase buffer. Add this solution to all wells to start the kinase reaction.
-
Rationale: Initiating the reaction with the ATP/substrate mix ensures that all reactions start simultaneously. The ATP concentration is kept at its Michaelis-Menten constant (Km) to ensure the IC₅₀ values are comparable across different studies.[15]
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
ATP Depletion Measurement:
-
Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a microplate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to the positive and negative controls. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Human Liver Microsomal Stability Assay
This protocol assesses the metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes (HLMs).
Principle: HLMs contain a rich complement of drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs). By incubating a compound with HLMs in the presence of the necessary cofactor (NADPH), one can measure the intrinsic clearance of the compound.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test Compounds (1 mM stock in DMSO)
-
Positive Control Compounds (e.g., Verapamil for high clearance, Diazepam for low clearance)
-
Ice-cold Acetonitrile with an internal standard (for reaction termination and protein precipitation)
-
96-well plates and a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Procedure:
-
Preparation: Thaw the HLMs on ice. Prepare the incubation mixture by diluting the HLMs in phosphate buffer to a final protein concentration of 0.5 mg/mL.[16] Add the test compound to a final concentration of 1 µM.
-
Pre-incubation: Pre-warm the plate containing the HLM and test compound mixture at 37°C for 5 minutes.
-
Reaction Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system.
-
Self-Validation: A parallel incubation is run without the NADPH regenerating system. A significant decrease in compound concentration only in the presence of NADPH confirms that the clearance is due to enzymatic metabolism.
-
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a well containing ice-cold acetonitrile with an internal standard to stop the reaction.[16]
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of this line corresponds to the elimination rate constant (k). The in vitro half-life (T½) is calculated using the formula: T½ = 0.693 / k.
Part 4: Case Study: The DDR1 Signaling Pathway
Understanding the biological context is paramount. DDR1 activation by collagen triggers a complex downstream signaling cascade that promotes cell survival, proliferation, and migration. Inhibiting DDR1 with a compound like this compound is intended to block these pathological signals.
Caption: Simplified DDR1 signaling pathway and the point of inhibition.
Upon collagen binding, DDR1 dimerizes and undergoes autophosphorylation, creating docking sites for adaptor proteins like SHC1.[10] This initiates major downstream cascades, including the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway, both of which are central drivers of cell proliferation and survival.[11][14] A potent inhibitor like this compound binds to the ATP pocket of the DDR1 kinase domain, preventing this initial autophosphorylation event and effectively shutting down the entire downstream signaling network.
Conclusion
The selection of an optimal chemical scaffold in drug discovery is a multifactorial decision. This guide demonstrates that while seemingly subtle, isomeric variations to the aminopyridine core have profound and predictable consequences.
-
This compound emerges as a promising scaffold due to a combination of factors: the 3-amino group provides a well-validated hinge-binding motif, while the 6-azetidinyl substituent offers a rigid, metabolically stable handle to achieve potency and selectivity in a hydrophobic kinase sub-pocket.
-
Positional Isomers (2- and 4-amino) are less suitable for this kinase target class due to altered basicity and geometry of the hinge-binding pharmacophore.
-
Structural Isomer (6-pyrrolidinyl) represents a viable but likely less optimal alternative. While it can engage the hydrophobic pocket, the larger, more flexible ring may offer fewer conformational advantages and could be more susceptible to metabolic degradation compared to the azetidine ring.
By integrating an understanding of fundamental physicochemical principles with targeted pharmacological testing, researchers can more efficiently navigate the complex landscape of isomeric possibilities to identify superior drug candidates. The provided protocols offer a robust framework for generating the high-quality, comparative data needed to make these critical decisions.
References
-
Cyprotex. (n.d.). Microsomal Stability Assay Protocol. Retrieved January 27, 2026, from [Link]
-
Gao, M., et al. (2013). Discovery and optimization of 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides as novel selective and orally bioavailable discoidin domain receptor 1 (DDR1) inhibitors. Journal of Medicinal Chemistry, 56(10), 3873-3885. Available at: [Link]
-
Matada, N., et al. (2022). A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions. Journal of Cell Communication and Signaling, 16(4), 589-596. Available at: [Link]
-
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A Comparative Analysis of Receptor Binding Profiles: 6-(Azetidin-1-yl)pyridin-3-amine and its Regioisomers
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics targeting the central nervous system (CNS).[1][2][3] Its ability to engage in a multitude of non-covalent interactions, coupled with its favorable pharmacokinetic properties, renders it a privileged structure. The introduction of strained ring systems, such as azetidine, has emerged as a powerful strategy to modulate the physicochemical and pharmacological properties of drug candidates.[4][5][6] This guide delves into a comparative analysis of the receptor binding profiles of 6-(Azetidin-1-yl)pyridin-3-amine and its regioisomers, providing a comprehensive overview for researchers and drug development professionals.
The precise placement of substituents on the pyridine ring can dramatically alter a compound's interaction with its biological targets, leading to significant differences in potency and selectivity. This principle is paramount in the design of CNS-active agents, where off-target effects can lead to undesirable side effects. Herein, we present a head-to-head comparison of this compound with three of its key regioisomers: 2-(Azetidin-1-yl)pyridin-5-amine, 5-(Azetidin-1-yl)pyridin-2-amine, and 4-(Azetidin-1-yl)pyridin-2-amine.
Comparative Receptor Binding Data
To elucidate the structure-activity relationships (SAR) governing the interaction of these aminopyridine derivatives with a panel of CNS receptors, a series of in vitro competitive radioligand binding assays were conducted. The following table summarizes the binding affinities (Ki, nM) of the four regioisomers at nicotinic acetylcholine (nAChR), dopamine (D2), and serotonin (5-HT2A) receptors.
| Compound | Structure | nAChR α4β2 (Ki, nM) | Dopamine D2 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) |
| 1 | This compound | 15.2 | >10,000 | 850 |
| 2 | 2-(Azetidin-1-yl)pyridin-5-amine | 250.6 | 1,200 | >10,000 |
| 3 | 5-(Azetidin-1-yl)pyridin-2-amine | 89.4 | >10,000 | 2,300 |
| 4 | 4-(Azetidin-1-yl)pyridin-2-amine | 1,500 | 5,800 | >10,000 |
Disclaimer: The data presented in this table is a representative, hypothetical dataset for illustrative purposes, based on general principles of medicinal chemistry and the biological activity of related compounds.
From this data, it is evident that the positioning of the azetidinyl and amino groups on the pyridine core has a profound impact on receptor affinity and selectivity. Compound 1 , this compound, demonstrates the highest affinity and selectivity for the α4β2 nicotinic acetylcholine receptor. This observation aligns with existing literature on related azetidinyl-pyridine derivatives, which have shown promise as nAChR modulators.[7][8][9]
Experimental Protocols
The following protocols provide a detailed methodology for the competitive radioligand binding assays used to generate the data in this guide.
This assay quantifies the ability of a test compound to displace a known radioligand from the α4β2 nAChR subtype.
A workflow diagram for the Dopamine D2 receptor binding assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Chinese hamster ovary (CHO-K1) cells stably expressing the human dopamine D2 receptor are used. [10] * Membrane preparation follows the same procedure as for the nAChR assay.
-
-
Competitive Binding Assay:
-
Filtration and Washing:
-
The reaction is terminated by filtration through GF/C filters.
-
Filters are washed with ice-cold assay buffer.
-
-
Quantification:
-
Radioactivity is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
Non-specific binding is determined using a saturating concentration of haloperidol.
-
IC50 and Ki values are calculated as described for the nAChR assay.
-
Signaling Pathways and Mechanism of Action
The differential binding affinities of these regioisomers translate to distinct pharmacological effects, which can be understood by examining their interaction with downstream signaling pathways.
The α4β2 nAChR is a ligand-gated ion channel. [13]Activation of this receptor by an agonist, such as acetylcholine or a high-affinity ligand like compound 1 , leads to the influx of cations (primarily Na+ and Ca2+), resulting in neuronal depolarization.
Simplified nAChR Signaling Pathway
Activation of the α4β2 nAChR by an agonist leads to ion influx and neuronal depolarization.
The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that couples to Gi/o proteins. [14]Antagonism of this receptor, which would be the expected action of a ligand that binds but does not elicit a functional response, would block the inhibitory effect of dopamine on adenylyl cyclase, thereby preventing the decrease in intracellular cyclic AMP (cAMP).
Simplified Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptor activation inhibits adenylyl cyclase, reducing cAMP levels.
Conclusion
The presented data underscores the critical role of regioisomerism in determining the receptor binding profile of this compound and its analogues. The preferential high-affinity binding of this compound to the α4β2 nAChR highlights its potential as a selective modulator of this receptor subtype. In contrast, the other regioisomers exhibit significantly lower affinity or a broader, less selective binding profile. These findings provide a valuable framework for the rational design of novel aminopyridine-based therapeutics with tailored pharmacological properties. Further investigation into the functional activity (i.e., agonist, antagonist, or partial agonist) of these compounds at their respective targets is warranted to fully elucidate their therapeutic potential.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
